molecular formula C16H17NO3 B187401 1-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine CAS No. 355816-11-4

1-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine

Cat. No. B187401
CAS RN: 355816-11-4
M. Wt: 271.31 g/mol
InChI Key: JGHIAUKWFDEKRG-UHFFFAOYSA-N
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Description

The compound “1-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine” is a complex organic molecule. It contains a 1,3-benzodioxol-5-yl group and a 3-methoxybenzyl group, both of which are common in organic chemistry .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. In this case, the benzodioxol and methoxybenzyl groups could potentially undergo a variety of organic reactions .

Scientific Research Applications

Understanding Psychoactive Substance Properties

Research on psychoactive substances like 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine) has provided insight into the pharmacological, physiological, and toxicological characteristics of such compounds. Despite being primarily known for their recreational use, these substances offer a window into the complex interactions between synthetic chemicals and biological systems, highlighting the critical need for comprehensive scientific documentation and analysis of their effects, both therapeutic and harmful (Corkery et al., 2012).

Liquid Crystal Research

The study of methylene-linked liquid crystal dimers, such as 1,5-bis(4-methoxyanilinebenzylidene-4′-yl)pentane, showcases the application of organic compounds in the development of new materials with specific optical properties. These materials contribute significantly to advancements in display technologies and optical devices, demonstrating the importance of organic chemistry in material science (Henderson & Imrie, 2011).

Novel Recreational Drugs and Hallucinogenic Properties

The emergence of novel psychoactive substances, including those with hallucinogenic effects, prompts extensive research into their pharmacology, metabolism, and potential therapeutic applications. Methoxetamine, a compound with similarities to ketamine, exemplifies the dual nature of such substances—offering potential insights into novel therapeutic mechanisms while also posing significant risks for misuse and adverse health effects (Zawilska, 2014).

Dopamine D2 Receptor Ligands

Research into dopamine D2 receptor ligands, including compounds with structural analogies to 1-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine, has provided valuable insights into the treatment of neuropsychiatric disorders. Understanding the pharmacophore structure and its affinity for D2 receptors helps in the development of more effective treatments for conditions such as schizophrenia, Parkinson's disease, and depression (Jůza et al., 2022).

Environmental Impact of Chemical Compounds

The study of the occurrence, fate, and behavior of parabens in aquatic environments exemplifies the broader environmental impact of chemical compounds. Understanding how such substances, which may share structural or functional similarities with 1-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine, interact with ecosystems is crucial for assessing potential environmental risks and developing strategies for mitigating adverse effects (Haman et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems, often in a biological context. Without specific studies or data on this compound, it’s not possible to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific information on this compound, it’s not possible to provide a detailed safety and hazards analysis .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-18-14-4-2-3-12(7-14)9-17-10-13-5-6-15-16(8-13)20-11-19-15/h2-8,17H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHIAUKWFDEKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353753
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)methanamine

CAS RN

355816-11-4
Record name N-[(3-Methoxyphenyl)methyl]-1,3-benzodioxole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355816-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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